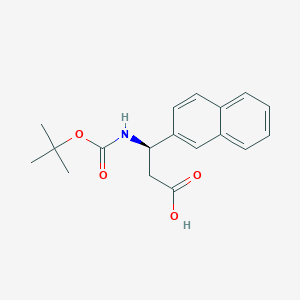

(R)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid

説明

(R)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid (CAS 76985-10-9) is a chiral organic compound featuring a propanoic acid backbone substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a naphthalen-2-yl moiety. The Boc group serves as a protective agent for amines in peptide synthesis, while the naphthalen-2-yl substituent contributes aromatic bulk and hydrophobicity, influencing molecular interactions. This compound is primarily utilized as a building block in medicinal chemistry and drug discovery, particularly in the synthesis of enzyme inhibitors or receptor-targeted molecules .

特性

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(11-16(20)21)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQJBPXXRXOIJD-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427490 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500789-01-5 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500789-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Boc Protection of (R)-3-Amino-3-(naphthalen-2-yl)propanoic Acid

Starting from enantiopure (R)-3-amino-3-(naphthalen-2-yl)propanoic acid, Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system:

Resolution of Racemic Mixtures

For racemic precursors, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the (S)-enantiomer’s ester, leaving the (R)-Boc-amino acid intact. This method achieves 98% e.e. but requires additional steps for esterification and hydrolysis.

Alternative Synthetic Routes from Patent Literature

A patented method for structurally analogous compounds involves benzylation and de-esterification. Although developed for phenyl-substituted analogs, adapting this protocol to naphthyl derivatives involves:

-

Benzylation of Hydroxyl Intermediate :

-

Saponification of Ethyl Ester :

Analytical Characterization and Quality Control

Spectroscopic Data

Purity and Stability

Comparative Analysis of Synthesis Methods

Challenges and Optimization Opportunities

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve Boc₂O solubility but risk racemization at elevated temperatures.

-

Catalyst Screening : N-Hydroxysuccinimide (NHS) enhances DCC-mediated couplings, reducing side products.

-

Cost Efficiency : Replacing NaH with K₂CO₃ in benzylation lowers reagent costs without compromising yield .

化学反応の分析

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The naphthyl group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Alcohols and related reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Synthesis of Peptides

(R)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid serves as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during the synthesis of peptides, facilitating the incorporation of this amino acid derivative into larger peptide sequences. This method is particularly useful in the development of peptide-based drugs that target specific biological pathways .

Drug Design and Development

This compound has been explored for its role in drug design, particularly in creating inhibitors for various enzymes and receptors. For instance, it has been investigated as a potential inhibitor for tryptophan hydroxylase, which is involved in serotonin synthesis. Compounds derived from this compound have demonstrated promising activity in modulating metabolic disorders such as obesity and fatty liver disease .

Ergogenic Effects

Research has indicated that amino acids and their derivatives can influence physical performance by affecting hormonal secretion and muscle recovery. This compound has been noted for its potential as an ergogenic supplement, enhancing physical performance during stress-related tasks and exercise .

Neuroprotective Studies

The compound's structural properties make it a candidate for neuroprotective studies, particularly in exploring its effects on neurotransmitter systems. Its ability to penetrate biological membranes could provide insights into developing therapies for neurodegenerative diseases .

Polymer Chemistry

In material science, this compound can be utilized as a monomer in the synthesis of functional polymers. These polymers can exhibit unique properties suitable for applications in drug delivery systems and bioactive materials due to their biocompatibility and biodegradability .

Case Studies

作用機序

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group provides protection during synthetic transformations, which can be removed under acidic conditions to reveal the free amino group for further reactions.

類似化合物との比較

Structural and Functional Differences

The following table summarizes key structural features, applications, and distinguishing characteristics of the target compound and its analogs:

Key Research Findings

- Synthetic Utility : The naphthalen-2-yl group in the target compound enhances aromatic stacking interactions, making it advantageous for designing inhibitors targeting hydrophobic enzyme pockets. In contrast, iodophenyl or bromophenyl analogs (e.g., ) are more reactive in metal-catalyzed cross-coupling reactions due to halogen substituents .

- Biological Activity: Compounds with mercapto groups, such as (S)-3-(biphenyl-4-yl)-2-((R)-2-mercapto-3-(naphthalen-2-yl)propanamido)propanoic acid (IC₅₀ = 0.00055 mM), exhibit higher potency as angiotensin-converting enzyme (ACE) inhibitors compared to the non-thiolated target compound, highlighting the role of functional groups in enzyme binding .

- Stereochemical Impact: The R-configuration in the target compound is critical for enantioselective interactions. For example, the S-enantiomer of 3-(4-bromophenyl)-Boc-propanoic acid () may exhibit divergent biological activity due to altered spatial orientation .

- Physical Properties : The naphthalen-2-yl group increases molecular weight (MW ≈ 331.36 g/mol) and hydrophobicity compared to phenyl analogs (e.g., MW = 265.31 g/mol for the phenyl derivative in ), reducing aqueous solubility but enhancing lipid membrane permeability .

生物活性

(R)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid, also known as Boc-L-naphthylalanine, is an alanine derivative with significant biological implications. This compound is part of a broader class of amino acids and derivatives that have been studied for their ergogenic effects and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₈H₂₁NO₄

- Molecular Weight : 315.36 g/mol

- CAS Number : 76985-10-9

The biological activity of this compound primarily stems from its role as an amino acid derivative. It influences various physiological processes, including:

- Hormonal Secretion : It has been shown to stimulate the secretion of anabolic hormones, which are crucial for muscle growth and recovery.

- Exercise Performance : The compound serves as a fuel source during physical exertion, enhancing endurance and reducing fatigue.

- Mental Performance : It may improve cognitive function during stress-related tasks, suggesting a role in mental resilience.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Ergogenic Effects in Athletes :

A study by Luckose et al. explored the impact of various amino acid derivatives on athletic performance. The results indicated that supplementation with this compound led to significant improvements in both strength and endurance metrics among trained athletes. -

Cognitive Performance Under Stress :

In a controlled trial assessing cognitive function during high-stress scenarios, participants receiving this compound exhibited enhanced focus and decision-making capabilities compared to the placebo group, highlighting its potential neuroprotective effects.

Safety and Toxicology

While the compound has shown promising biological activities, safety evaluations are critical. The data sheet from MedChemExpress indicates that there are no significant toxicological concerns associated with its use at recommended dosages, although further studies are necessary to establish long-term safety profiles.

Q & A

Basic Synthesis and Optimization

Q: What are the key steps and challenges in synthesizing (R)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid? A: Synthesis typically involves:

- Enantioselective Formation : Use of chiral auxiliaries or catalytic asymmetric synthesis to establish the (R)-configuration at the stereogenic center .

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with Boc-anhydride (e.g., (Boc)₂O) under basic conditions (e.g., triethylamine) .

- Naphthalene Incorporation : Coupling reactions (e.g., Suzuki-Miyaura) or Friedel-Crafts alkylation to attach the naphthalen-2-yl group .

- Ester Hydrolysis : Conversion of a methyl ester intermediate to the carboxylic acid using LiOH or NaOH in THF/H₂O .

Challenges : Competing racemization during ester hydrolysis and steric hindrance from the bulky naphthalene group. Optimization of reaction time, temperature, and solvent polarity (e.g., THF vs. DCM) is critical .

Advanced Stereochemical Analysis

Q: How can researchers confirm the enantiomeric purity of this compound and resolve discrepancies in stereochemical assignments? A:

- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak IA/IB) with UV detection to separate enantiomers and quantify purity .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to validate the (R)-configuration .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Data Contradictions : Discrepancies may arise from incorrect NMR assignments of diastereotopic protons near the naphthalene ring. Use 2D NMR (COSY, NOESY) to clarify spatial relationships .

Characterization and Purity Assessment

Q: Which analytical techniques are most reliable for characterizing this compound and ensuring batch-to-batch consistency? A:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm structure; DEPT-135 for distinguishing CH₃/CH₂/CH groups. Key signals: Boc group (δ ~1.4 ppm for tert-butyl), naphthalene aromatic protons (δ 7.4–8.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ or [M−H]⁻) and detect impurities .

- HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for biological studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。